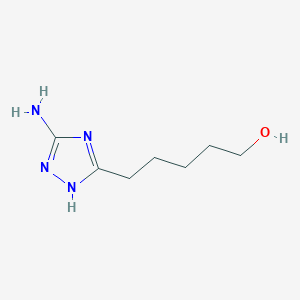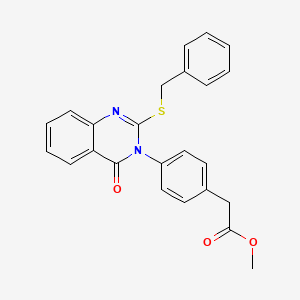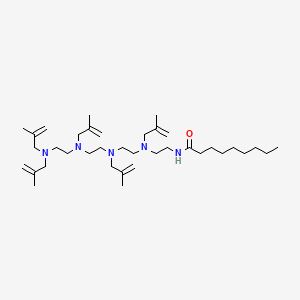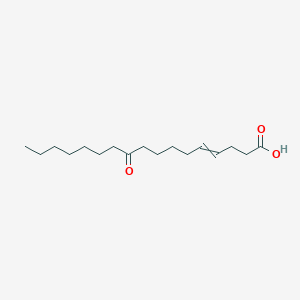
10-Oxoheptadec-4-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Oxoheptadec-4-enoic acid is a carboxylic acid with a ketone functional group located at the 10th carbon and a double bond at the 4th carbon. This compound is known for its unique structure, which combines both unsaturated and ketone functionalities, making it an interesting subject for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-Oxoheptadec-4-enoic acid can be achieved through several methods. One common approach involves the oxidation of heptadec-4-enoic acid using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires a solvent like dichloromethane and is carried out under controlled temperature conditions to ensure the selective formation of the ketone group at the 10th carbon.
Industrial Production Methods
Industrial production of this compound often involves the catalytic oxidation of heptadec-4-enoic acid. Catalysts such as palladium or platinum are used to facilitate the oxidation process, which is conducted in large-scale reactors. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
10-Oxoheptadec-4-enoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the ketone group into a carboxylic acid.
Reduction: The ketone group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The double bond allows for addition reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine), hydrogen halides (e.g., HBr, HCl).
Major Products Formed
Oxidation: Heptadec-4-enoic acid.
Reduction: 10-Hydroxyheptadec-4-enoic acid.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
10-Oxoheptadec-4-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 10-Oxoheptadec-4-enoic acid involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with proteins and enzymes, affecting their activity. The double bond allows for interactions with cellular membranes, potentially altering membrane fluidity and function. These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Heptadec-4-enoic acid: Lacks the ketone group, making it less reactive in certain chemical reactions.
10-Hydroxyheptadec-4-enoic acid: Contains a hydroxyl group instead of a ketone, leading to different chemical and biological properties.
10-Oxoheptadec-5-enoic acid: Similar structure but with the double bond at the 5th carbon, resulting in different reactivity and applications.
Uniqueness
10-Oxoheptadec-4-enoic acid is unique due to its combination of a ketone group and a double bond, which allows for a diverse range of chemical reactions and potential applications. Its structure provides a balance between reactivity and stability, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
110187-17-2 |
|---|---|
Molekularformel |
C17H30O3 |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
10-oxoheptadec-4-enoic acid |
InChI |
InChI=1S/C17H30O3/c1-2-3-4-7-10-13-16(18)14-11-8-5-6-9-12-15-17(19)20/h6,9H,2-5,7-8,10-15H2,1H3,(H,19,20) |
InChI-Schlüssel |
DMMCCRYDXNLUHL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)CCCCC=CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


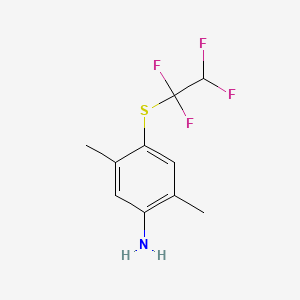

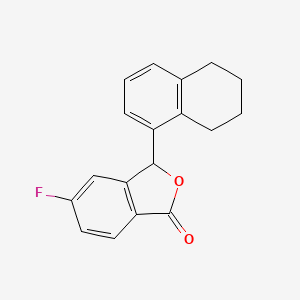
![Glycine, N-[1-oxo-2-(sulfothio)propyl]-](/img/structure/B14333044.png)
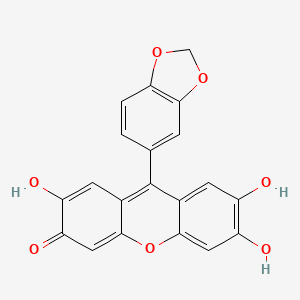
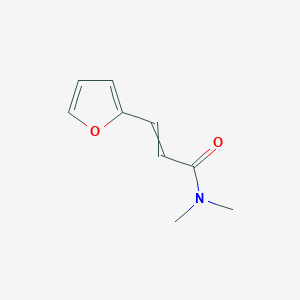
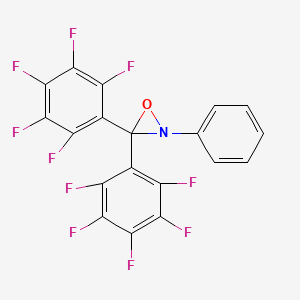
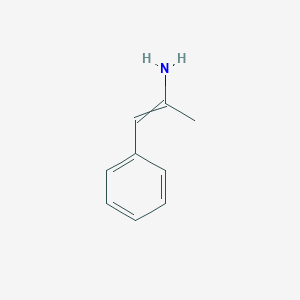
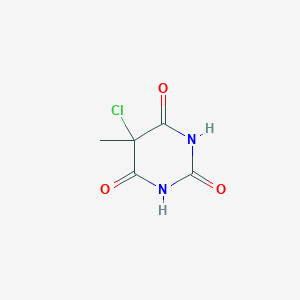
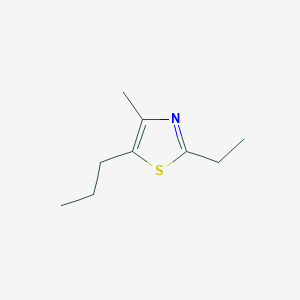
![3,3-Bis[4-(2-hydroxyethoxy)phenyl]-2-benzofuran-1(3H)-one](/img/structure/B14333079.png)
